molecular formula C9H17N B3010294 1-Allylcyclopentanemethaneamine CAS No. 883724-27-4

1-Allylcyclopentanemethaneamine

Cat. No.: B3010294
CAS No.: 883724-27-4
M. Wt: 139.242
InChI Key: IQZRTZIYKLXUEK-UHFFFAOYSA-N
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Description

1-Allylcyclopentanemethaneamine is an organic compound that features a cyclopentane ring substituted with an allyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Allylcyclopentanemethaneamine can be synthesized through several methods. One common approach involves the reaction of cyclopentylmagnesium bromide with allyl bromide to form allylcyclopentane . This intermediate can then be further reacted with formaldehyde and ammonia to introduce the methanamine group, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and controlled reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-Allylcyclopentanemethaneamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while substitution reactions can produce a variety of N-substituted amines.

Scientific Research Applications

1-Allylcyclopentanemethaneamine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of amine-related biochemical pathways and enzyme interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-allylcyclopentanemethaneamine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The allyl group may also participate in various chemical reactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Properties

IUPAC Name

(1-prop-2-enylcyclopentyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-2-5-9(8-10)6-3-4-7-9/h2H,1,3-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQZRTZIYKLXUEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(CCCC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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